Cas no 100123-25-9 (Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate)
Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-2-carboxylicacid, 5-bromo-3-formyl-, ethyl ester
- Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
- 5-Brom-3-formyl-indol-2-carbonsaeure-aethylester
- 5-bromo-3-formyl-indole-2-carboxylic acid ethyl ester
- SCHEMBL333829
- MFCD02257704
- VPJYMMSHBAEVOX-UHFFFAOYSA-N
- AS-70772
- ethyl 5-bromo-3-formylindole-2-carboxylate
- A852688
- 5-Bromo-3-formylindole-2-carboxylic acid ethyl ester
- 5-Bromo-3-formyl-1H-indole-2-carboxylic acid ethyl ester
- AKOS001476163
- FT-0741216
- Z3214214385
- BB 0249877
- 100123-25-9
- 1H-Indole-2-carboxylic acid, 5-bromo-3-formyl-, ethyl ester
- DTXSID00390933
- 10-Methoxy-4H-benzo(4,5)cyolohepta(1,2-b)thiophen-4-one
- DB-058300
- BBL020624
- Ethyl5-bromo-3-formyl-1H-indole-2-carboxylate
- STK893314
- Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate
-
- MDL: MFCD02257704
- Inchi: 1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3
- InChI Key: VPJYMMSHBAEVOX-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C=O)=C(C(=O)OCC)N2
Computed Properties
- Exact Mass: 294.98400
- Monoisotopic Mass: 294.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.2A^2
- XLogP3: 2.8
Experimental Properties
- PSA: 59.16000
- LogP: 2.91960
Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0609-1g |
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate |
100123-25-9 | 96% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0609-5g |
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate |
100123-25-9 | 96% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0609-25g |
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate |
100123-25-9 | 96% | 25g |
110160.71CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0609-500mg |
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate |
100123-25-9 | 96% | 500mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0609-250mg |
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate |
100123-25-9 | 96% | 250mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0609-100mg |
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate |
100123-25-9 | 96% | 100mg |
1797.85CNY | 2021-05-07 | |
| Alichem | A199009344-1g |
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate |
100123-25-9 | 95% | 1g |
$241.50 | 2023-09-04 | |
| Alichem | A199009344-5g |
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate |
100123-25-9 | 95% | 5g |
$756.00 | 2023-09-04 | |
| TRC | E702910-25mg |
Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate |
100123-25-9 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | E702910-50mg |
Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate |
100123-25-9 | 50mg |
$87.00 | 2023-05-18 |
Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate Suppliers
Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate
Comprehensive Guide to Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate (CAS No. 100123-25-9)
Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate (CAS No. 100123-25-9) is a highly versatile indole derivative widely used in pharmaceutical research, organic synthesis, and material science. This compound belongs to the class of heterocyclic compounds, featuring a bromo-substituted indole core with a formyl group and an ethyl ester moiety. Its unique structural properties make it a valuable intermediate in the synthesis of bioactive molecules and advanced materials.
The molecular formula of Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate is C12H10BrNO3, with a molecular weight of 296.12 g/mol. The presence of both electron-withdrawing (bromo and formyl) and electron-donating (ethyl ester) groups on the indole ring allows for diverse reactivity, making it a sought-after building block in medicinal chemistry. Researchers often explore its applications in designing kinase inhibitors, anticancer agents, and antimicrobial compounds.
One of the most frequently asked questions about Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate is its role in drug discovery. Recent studies highlight its utility in developing small-molecule therapeutics targeting inflammatory diseases and metabolic disorders. The compound's ability to undergo Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) makes it indispensable for constructing complex molecular architectures. Additionally, its fluorescence properties have sparked interest in bioimaging applications.
In the context of green chemistry, researchers are investigating eco-friendly synthetic routes to produce Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate with minimal waste. Techniques like microwave-assisted synthesis and catalytic C-H activation are gaining traction as sustainable alternatives. The compound’s stability under ambient conditions also makes it a practical choice for industrial-scale applications.
The global market for indole-based intermediates like Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate is expanding, driven by demand from the pharmaceutical and agrochemical sectors. Analysts project steady growth due to its role in developing next-generation biodegradable polymers and organic electronics. Suppliers often provide this compound in high purity (>98%) to meet the stringent requirements of GMP-compliant laboratories.
For researchers handling Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate, proper storage conditions (e.g., desiccated, 2–8°C) are critical to maintain its reactivity. Safety data sheets recommend standard laboratory precautions, including gloves and eye protection. Despite its broad utility, the compound is not classified as hazardous under major regulatory frameworks when used responsibly.
Emerging trends in AI-driven drug discovery have further amplified interest in Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate. Machine learning models frequently identify its scaffold as a high-priority fragment for virtual screening libraries. This aligns with the industry’s shift toward fragment-based drug design (FBDD) to accelerate lead optimization.
In summary, Ethyl 5-Bromo-3-formyl-1H-indole-2-carboxylate (CAS No. 100123-25-9) remains a cornerstone in modern synthetic chemistry. Its multifaceted applications—from medicinal chemistry to material science—underscore its enduring relevance. As research continues to uncover new reactivities and functionalities, this compound will likely play a pivotal role in addressing global challenges in healthcare and sustainability.
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